![molecular formula C16H17N3OS2 B2574070 3,5-Dimethyl-4-(((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)methyl)isoxazole CAS No. 307511-47-3](/img/structure/B2574070.png)
3,5-Dimethyl-4-(((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)methyl)isoxazole
Overview
Description
3,5-Dimethyl-4-(((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)methyl)isoxazole is a complex organic compound that features a unique combination of isoxazole and thienopyrimidine structures. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-4-(((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)methyl)isoxazole typically involves multiple steps:
Formation of the Thienopyrimidine Core: This can be achieved through the Gewald reaction, which involves the condensation of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with appropriate reagents.
Introduction of the Isoxazole Ring: The isoxazole ring can be synthesized via a cyclization reaction involving α-acetylenic γ-hydroxyaldehydes and hydroxylamine.
Thioether Formation: The final step involves the formation of the thioether linkage between the thienopyrimidine and isoxazole moieties, typically using thiol reagents under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-4-(((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)methyl)isoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the isoxazole ring, particularly at the 4-position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups such as halides or alkyl groups.
Scientific Research Applications
Anticancer Activity
Research has demonstrated that derivatives of thieno-pyrimidines exhibit potent anticancer properties. For instance, compounds featuring the 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine scaffold have shown significant inhibition of cancer cell proliferation and microtubule depolymerization. A study indicated that specific derivatives were more effective than traditional chemotherapeutics in inhibiting tubulin binding and cancer cell growth .
Antimicrobial Properties
The thieno-pyrimidine derivatives have also been evaluated for their antimicrobial activities. They have shown effectiveness against various bacterial strains, suggesting their potential as new antimicrobial agents. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
Neuroprotective Effects
Some studies suggest that compounds similar to 3,5-Dimethyl-4-(((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)methyl)isoxazole may possess neuroprotective properties. They are being investigated for their ability to inhibit acetylcholinesterase activity, which is crucial in the treatment of neurodegenerative diseases like Alzheimer's .
Synthesis and Modification
The synthesis of this compound typically involves multi-step reactions that incorporate various chemical transformations. For example:
- Initial Synthesis : Starting materials undergo cyclization to form the thieno-pyrimidine core.
- Functionalization : Subsequent steps involve adding functional groups that enhance bioactivity.
- Optimization : Structural modifications are made to improve potency and selectivity against specific biological targets .
Case Studies
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-4-(((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)methyl)isoxazole involves the inhibition of microtubule polymerization. This compound binds to the colchicine site on tubulin, preventing the formation of microtubules, which are essential for cell division . This leads to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine: Shares the thienopyrimidine core but lacks the isoxazole ring.
4,5,6,7-Tetrahydrobenzo[d]thiazole: Similar structure but with a thiazole ring instead of an isoxazole ring.
Uniqueness
3,5-Dimethyl-4-(((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)methyl)isoxazole is unique due to its combined isoxazole and thienopyrimidine structures, which confer distinct biological activities and chemical reactivity compared to other similar compounds.
Biological Activity
3,5-Dimethyl-4-(((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)methyl)isoxazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on diverse sources and research findings.
Chemical Structure and Properties
The compound features a complex structure that includes an isoxazole ring and a thieno[2,3-d]pyrimidine moiety. The presence of these heterocycles contributes to its unique pharmacological properties.
Biological Activity Overview
The biological activities of this compound have been investigated in various studies. Key areas of focus include:
- Anticancer Activity
- Antimicrobial Effects
- Neuroprotective Properties
Anticancer Activity
Research indicates that compounds with similar structures exhibit notable anticancer properties. For instance:
- Inhibition of Cancer Cell Proliferation : Compounds derived from thieno[2,3-d]pyrimidines have shown significant inhibition against various cancer cell lines. A study reported IC50 values ranging from 10 µM to 25 µM for related compounds against MCF-7 and A549 cell lines .
- Mechanism of Action : The mechanism often involves the disruption of microtubule dynamics and induction of apoptosis in cancer cells. For example, a derivative with a similar scaffold demonstrated enhanced antiproliferative effects compared to standard chemotherapeutics .
Antimicrobial Effects
The compound's potential as an antimicrobial agent has also been explored:
- Bacterial Inhibition : Several studies reported that analogs of thieno[2,3-d]pyrimidines exhibited antibacterial activity against Gram-positive and Gram-negative bacteria . The minimum inhibitory concentration (MIC) values were often in the range of 20 µg/mL to 50 µg/mL.
Neuroprotective Properties
Emerging evidence suggests that the compound may possess neuroprotective effects:
- Cholinesterase Inhibition : Similar compounds have been evaluated for their ability to inhibit acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases like Alzheimer's . The IC50 values for AChE inhibition were reported as low as 15 µM.
- Oxidative Stress Reduction : Some derivatives have shown potential in reducing oxidative stress markers in neuronal cell lines, indicating possible neuroprotective mechanisms .
Case Studies
Several case studies highlight the biological activity of the compound:
- Case Study 1 : A study evaluated the cytotoxic effects of a related compound on breast cancer cells (MCF-7). The results indicated significant growth inhibition with an IC50 value of approximately 22 µM .
- Case Study 2 : Another study investigated the antibacterial efficacy against Staphylococcus aureus and Escherichia coli. The compound demonstrated promising results with MIC values below 30 µg/mL .
Data Tables
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 3,5-dimethyl-4-(((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)methyl)isoxazole?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution at the thiol group of the pyrimidine core. A typical procedure involves reacting a substituted thiol (e.g., 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-thiol) with a halogenated isoxazole derivative (e.g., 4-(chloromethyl)-3,5-dimethylisoxazole) in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃). Reflux for 6–12 hours, followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradient), yields the target compound. Key steps are analogous to methods described for related thienopyrimidine derivatives .
Q. Which analytical techniques are most effective for structural characterization of this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H, ¹³C, and DEPT-135) to confirm substitution patterns and stereochemistry.
- High-resolution mass spectrometry (HRMS) for molecular formula validation.
- FT-IR spectroscopy to identify functional groups (e.g., C=S, C-N in the pyrimidine ring).
- X-ray crystallography for resolving ambiguous stereochemical outcomes, particularly in the tetrahydrobenzo-thieno-pyrimidine moiety. These methods align with characterization protocols for structurally related heterocycles .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?
- Methodological Answer :
- Core modifications : Replace the tetrahydrobenzo-thieno-pyrimidine moiety with analogous scaffolds (e.g., thieno[3,2-d]pyrimidine) to evaluate ring strain and π-π stacking effects.
- Substituent variation : Introduce electron-withdrawing groups (e.g., -NO₂, -CN) at the isoxazole 3,5-dimethyl positions to modulate electronic effects on thioether linkage reactivity.
- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities against target proteins (e.g., kinases implicated in cancer). Validate predictions via in vitro kinase inhibition assays .
Q. What experimental strategies resolve contradictory data in pharmacological studies (e.g., conflicting IC₅₀ values across assays)?
- Methodological Answer :
- Orthogonal assays : Compare results from cell-free enzymatic assays (e.g., fluorescence-based) with cell-based viability assays (e.g., MTT) to distinguish direct target inhibition from off-target cytotoxicity.
- Dose-response refinement : Use a wider concentration range (e.g., 0.1 nM–100 µM) and replicate measurements (n ≥ 3) to minimize variability.
- Buffer optimization : Test assay conditions with varying pH, ionic strength, and reducing agents (e.g., DTT) to stabilize thioether bonds and prevent oxidative degradation .
Q. How can synthetic challenges (e.g., low yield in thioether formation) be addressed?
- Methodological Answer :
- Catalytic enhancement : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve nucleophilic substitution efficiency.
- Protecting groups : Temporarily protect reactive sites (e.g., pyrimidine NH groups) with tert-butoxycarbonyl (Boc) to prevent side reactions.
- Alternative solvents : Switch from DMF to dimethylacetamide (DMAc) for better solubility of aromatic intermediates. Purify via preparative HPLC (C18 column, acetonitrile/water) for high-purity yields .
Q. What theoretical frameworks guide mechanistic studies of its biological activity?
- Methodological Answer :
- Density functional theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity at the thioether linkage.
- Molecular dynamics (MD) simulations : Model interactions between the compound and lipid bilayers to assess membrane permeability.
- QSAR models : Use partial least squares (PLS) regression to correlate physicochemical descriptors (e.g., logP, polar surface area) with experimental bioactivity data .
Q. How can cross-disciplinary approaches (e.g., chemical biology) elucidate its mode of action?
- Methodological Answer :
- Photoaffinity labeling : Synthesize a probe with a diazirine tag to covalently bind and identify cellular targets via LC-MS/MS.
- Metabolomic profiling : Treat model organisms (e.g., C. elegans) with the compound and analyze metabolic perturbations via GC-TOF-MS.
- CRISPR-Cas9 screening : Perform genome-wide knockout screens in cancer cell lines to identify synthetic lethal partners .
Properties
IUPAC Name |
3,5-dimethyl-4-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanylmethyl)-1,2-oxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3OS2/c1-9-12(10(2)20-19-9)7-21-15-14-11-5-3-4-6-13(11)22-16(14)18-8-17-15/h8H,3-7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUWXFNBMFRJPFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CSC2=NC=NC3=C2C4=C(S3)CCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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